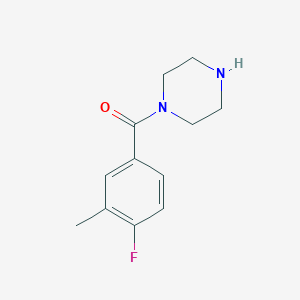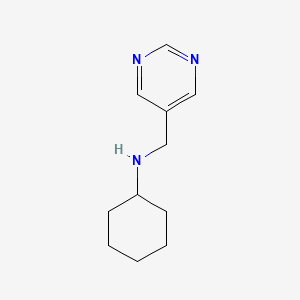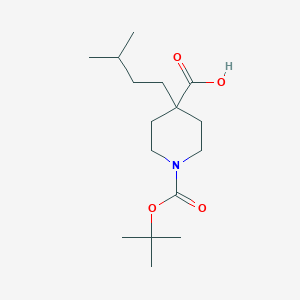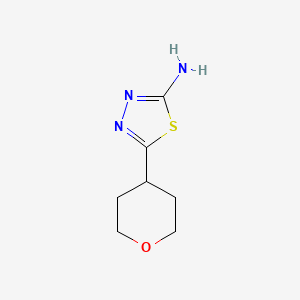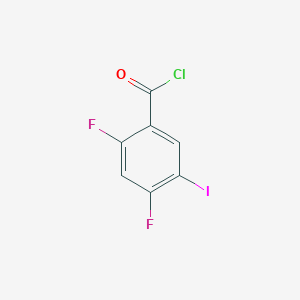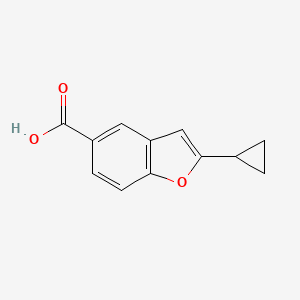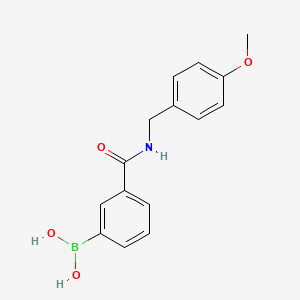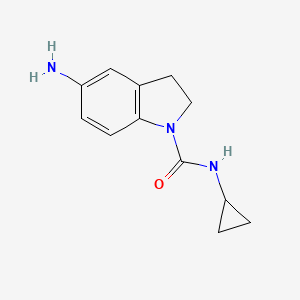
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide
説明
“5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a general method for synthesizing indole derivatives involves a Fischer indolisation–N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .
科学的研究の応用
Anticancer and Antimicrobial Activities
- Facile Synthesis of Indole-Pyrimidine Hybrids: N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, closely related to the queried compound, showed significant in vitro anticancer activity against HeLa, HepG2, and MCF-7 cells. Certain molecules in this study demonstrated more than 70% growth inhibition against these cancer cells. Additionally, eight molecules containing fluoro/chloro groups exhibited potent antimicrobial activity, while displaying negligible toxicity to benign cells (Gokhale, Dalimba, & Kumsi, 2017).
Synthesis and Structure-Activity Relationships
- Optimization of Chemical Functionalities: A study on indole-2-carboxamides, similar in structure to the compound , highlighted key structural requirements for allosteric modulation of cannabinoid type 1 receptor (CB1). This research identified potent CB1 allosteric modulators and provided insights into the structural influence of various substituents on binding affinity and binding cooperativity (Khurana et al., 2014).
Synthesis of Novel Derivatives
- Efficient Synthesis of Derivatives: An efficient synthesis method for derivatives similar to the queried compound was developed. The process involved reactions of thiazolidine-2,4-dione, aromatic aldehydes, malononitrile, and cyclopropylamine, yielding products with good yields and simple purification processes (Gao et al., 2013).
Cytotoxicity Studies
- Structural Influence on Cytotoxicity: Research on indole C5-substituted seco-cyclopropylindoline compounds, structurally analogous to the queried compound, focused on their cytotoxic activity against various human cancer cell lines. This study provided insights into the influence of different substituents at the indole ring on cytotoxicity (Choi & Ma, 2011).
Antimicrobial Activity
- Design and Synthesis of Antimicrobial Agents: Novel derivatives of 6-oxopyrimidin-1(6H)-yl benzamide, structurally related to the queried compound, were synthesized and evaluated for antimicrobial activity. These compounds exhibited significant activity against various bacterial and fungal pathogens, highlighting their potential as antimicrobial agents (Devarasetty et al., 2019).
将来の方向性
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that enables them to exhibit various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are known to be biologically active, suggesting they have suitable adme properties for therapeutic applications .
Result of Action
Indole derivatives are known to exhibit various biological activities , suggesting that they can induce a range of molecular and cellular effects.
生化学分析
Cellular Effects
5-Amino-N-cyclopropyl-2,3-dihydro-1H-indole-1-carboxamide influences various cellular processes and functions. Indole derivatives are known to affect cell signaling pathways, gene expression, and cellular metabolism . For example, they can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism may involve changes in metabolic flux and the levels of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indole derivatives often act as ligands for various receptors, leading to the activation or inhibition of downstream signaling pathways . These interactions can result in the modulation of enzyme activity, such as inhibition of kinases or activation of phosphatases. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function. Indole derivatives are generally stable under standard laboratory conditions, but their stability can be influenced by factors such as temperature, pH, and exposure to light . Degradation products may also form over time, potentially affecting the compound’s activity. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Indole derivatives often exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant biological response. It is important to conduct dose-response studies to determine the optimal dosage range for therapeutic applications and to identify any potential toxic effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Indole derivatives are known to participate in metabolic reactions such as oxidation, reduction, and conjugation . These reactions can lead to the formation of metabolites with different biological activities. The specific metabolic pathways for this compound are not fully characterized, but they are likely to involve similar enzymatic processes as other indole derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by factors such as transporters and binding proteins. Indole derivatives can interact with specific transporters, facilitating their uptake and distribution within cells . Additionally, binding proteins may play a role in the localization and accumulation of these compounds in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles within the cell These localization signals can influence the compound’s interactions with biomolecules and its overall biological activity
特性
IUPAC Name |
5-amino-N-cyclopropyl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-1-4-11-8(7-9)5-6-15(11)12(16)14-10-2-3-10/h1,4,7,10H,2-3,5-6,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEJGRRDCHBASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Cyanopyrazin-2-yl)thio]propanoic acid](/img/structure/B1399697.png)

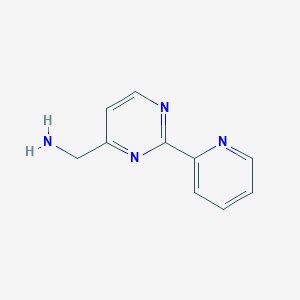
![3-Amino-1,1,1-trifluoro-2-[4-(trifluoromethyl)-phenyl]propan-2-ol](/img/structure/B1399704.png)
![2-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1399707.png)
